molecular formula C20H19F3N6O B5035199 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine

Cat. No. B5035199
M. Wt: 416.4 g/mol
InChI Key: UACPXHCSFICRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound belongs to a class of heterocyclic compounds, specifically pyridazine derivatives, which have significant importance in medicinal chemistry due to their biological properties and potential pharmaceutical applications.

Synthesis Analysis

  • The synthesis of similar pyridazine derivatives often involves reactions with active methylene compounds and diazotized heterocyclic amines, leading to the formation of various tricyclic and polycyclic compounds (Deeb, El-Mariah, & Hosny, 2004).
  • Another approach to synthesis includes the reaction of sodium salt of certain precursor compounds with diazotized heterocyclic amines (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).

Molecular Structure Analysis

  • X-ray diffraction and density functional theory calculations are commonly used for the structure analysis of pyridazine analogs, providing insights into the molecular geometry and electronic properties (Sallam et al., 2021).

Chemical Reactions and Properties

  • Pyridazine derivatives undergo various chemical reactions including cyclization, condensation, and reactions with hydrazines and aldehydes, leading to the formation of diverse heterocyclic structures (El-Mariah, Hosny, & Deeb, 2006).
  • They also show reactivity towards hydroximoyl chlorides and other active methylene compounds (Zohdi, Osman, & Abdelhamid, 1997).

Physical Properties Analysis

  • The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined using spectroscopic techniques and elemental analysis (Ali, 2009).

properties

IUPAC Name

[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-14-8-9-29(26-14)18-7-6-17(24-25-18)27-10-12-28(13-11-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACPXHCSFICRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.